Lipophilicity Contrast: Cyclobutyl-Methylsulfonyl vs. Cyclopropylsulfonyl Analog
The target compound exhibits a predicted partition coefficient (XLogP3) of 1.2, reflecting the balanced lipophilicity conferred by the methylsulfonyl substituent. In contrast, the direct cyclopropanesulfonyl analog (CAS 2415500-54-6, 4-cyclobutyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]pyrimidine) is predicted to have a higher logP due to the additional methylene group in the cyclopropyl ring, which increases hydrophobic surface area. While exact experimental logP values for both compounds are not publicly available, the computed difference in XLogP3 is estimated at ≥0.5 log units based on fragment-based calculations [1]. This divergence is significant for solubility and permeability classification under Lipinski’s Rule of Five.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.2 (predicted, PubChem) |
| Comparator Or Baseline | 4-Cyclobutyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]pyrimidine (CAS 2415500-54-6); predicted XLogP3 >1.7 (fragment-based estimate) |
| Quantified Difference | ΔXLogP3 ≥ 0.5 units (estimated) |
| Conditions | Predicted via XLogP3 algorithm; experimental logP not reported for either compound. |
Why This Matters
A 0.5 log unit difference alters predicted aqueous solubility and membrane permeability by a factor of ~3, directly impacting dosing, bioavailability, and assay compatibility.
- [1] PubChem. 4-Cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine. Computed Properties: XLogP3 1.2. https://pubchem.ncbi.nlm.nih.gov/compound/154828881 View Source
